GSK1324726A

Description

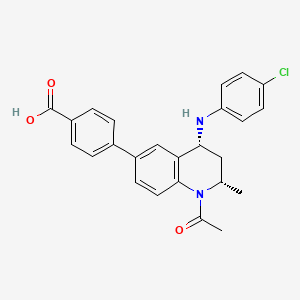

Structure

3D Structure

Properties

IUPAC Name |

4-[(2S,4R)-1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23ClN2O3/c1-15-13-23(27-21-10-8-20(26)9-11-21)22-14-19(7-12-24(22)28(15)16(2)29)17-3-5-18(6-4-17)25(30)31/h3-12,14-15,23,27H,13H2,1-2H3,(H,30,31)/t15-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWSUKOIROHXAP-NPMXOYFQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)O)NC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)O)NC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of GSK1324726A in Gene Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK1324726A, also known as I-BET726, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins. These proteins, comprising BRD2, BRD3, and BRD4, are crucial epigenetic readers that recognize acetylated lysine residues on histones and other proteins, thereby playing a pivotal role in the regulation of gene transcription. By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, this compound effectively displaces these proteins from chromatin, leading to the modulation of gene expression. This guide provides an in-depth overview of the mechanism of action of this compound, its impact on key signaling pathways including NF-κB and its interplay with nuclear receptors, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Inhibition of BET Proteins

This compound functions as a competitive inhibitor of the BET family of proteins (BRD2, BRD3, and BRD4), which are essential for the transcription of a variety of genes involved in cell proliferation, inflammation, and cancer.[1][2] BET proteins act as scaffolds, recruiting transcriptional machinery to specific gene promoters and enhancers.[3][4] this compound mimics the structure of acetylated lysine, thereby binding to the bromodomains of BET proteins and preventing their association with acetylated histones and transcription factors on the chromatin.[5] This displacement leads to a downstream suppression of the expression of key oncogenes such as MYC and anti-apoptotic genes like BCL2.[6]

Quantitative Data: Potency and Selectivity

This compound exhibits high affinity for the bromodomains of BRD2, BRD3, and BRD4, as demonstrated by its low half-maximal inhibitory concentrations (IC50).

| Target Protein | IC50 (nM) |

| BRD2 | 41[2][3][6][7][8] |

| BRD3 | 31[2][3][6][7][8] |

| BRD4 | 22[2][3][6][7][8] |

Interplay with Key Signaling Pathways

Attenuation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response and is implicated in various diseases, including cancer.[9] BET proteins, particularly BRD4, are key coactivators for NF-κB-mediated transcription.[10][11] BRD4 binds to acetylated RelA, a subunit of the NF-κB complex, and recruits the positive transcription elongation factor b (P-TEFb) to the promoters of pro-inflammatory genes, thereby stimulating their transcription.[9][11] By inhibiting BRD4, this compound prevents the recruitment of the transcriptional machinery necessary for the expression of NF-κB target genes, resulting in a potent anti-inflammatory effect.[9][10]

Crosstalk with Nuclear Receptor Signaling

Nuclear receptors are a class of transcription factors that are activated by ligands such as steroid hormones and lipids, and they play critical roles in metabolism and development.[12][13] Recent studies have indicated a potential for crosstalk between BET inhibitors and nuclear receptor signaling pathways. For instance, the BET inhibitor JQ1 has been shown to directly activate the pregnane X receptor (PXR), a nuclear receptor that regulates the expression of drug-metabolizing enzymes like CYP3A4.[7][14] While this represents a bromodomain-independent mechanism, it highlights a potential for off-target effects and complex regulatory interactions.

Furthermore, this compound is known to up-regulate the expression of Apolipoprotein A1 (ApoA1), a key component of high-density lipoprotein (HDL).[5] The transcription of the APOA1 gene is regulated by nuclear receptors, including the Retinoid X Receptor (RXR) and the orphan nuclear receptor RORα.[12][15] While the precise mechanism of this compound-mediated ApoA1 up-regulation is still under investigation, it is plausible that the alteration of the chromatin landscape by BET inhibition facilitates the binding and activity of these nuclear receptors at the APOA1 promoter.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BET Bromodomain Binding

This biochemical assay is used to determine the binding affinity of this compound to the individual bromodomains of BET proteins.

Principle: The assay measures the disruption of the interaction between a terbium-labeled donor molecule bound to the BET protein and a dye-labeled acetylated histone peptide (acceptor). When the donor and acceptor are in close proximity, FRET occurs. An inhibitor that displaces the acetylated peptide will disrupt FRET.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a 3x TR-FRET assay buffer and dilute to 1x with distilled water as needed.[8]

-

Dilute the terbium-labeled donor (e.g., anti-GST antibody if using GST-tagged BET protein) and the dye-labeled acceptor (e.g., biotinylated acetylated histone peptide) 100-fold in 1x TR-FRET assay buffer.[16]

-

Prepare a serial dilution of this compound in the desired concentration range.

-

Dilute the target BET bromodomain protein (e.g., BRD4(BD1)) to the working concentration (e.g., 3 ng/µl) in 1x TR-FRET assay buffer.[17]

-

-

Assay Procedure (384-well plate format):

-

Add 5 µl of the diluted terbium-labeled donor and 5 µl of the diluted dye-labeled acceptor to each well.[16]

-

Add a specific volume of the this compound serial dilutions to the test wells. Add vehicle control (e.g., DMSO) to the positive and negative control wells.

-

Add 5 µl of the diluted BET bromodomain ligand to the "Positive Control" and "Test Inhibitor" wells. For the "Negative Control," add a non-acetylated ligand or buffer.[17]

-

Initiate the reaction by adding the diluted BET bromodomain protein to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 120 minutes), protected from light.[8][17]

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a microplate reader capable of TR-FRET. Read the terbium-donor emission at ~620 nm and the dye-acceptor emission at ~665 nm.[8][17]

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

-

Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This technique is used to identify the genome-wide binding sites of BET proteins and to assess how this compound treatment affects this binding.

Principle: Cells are treated with this compound or a vehicle control. Proteins are cross-linked to DNA, and the chromatin is sheared. An antibody specific to a BET protein (e.g., BRD4) is used to immunoprecipitate the protein-DNA complexes. The DNA is then purified and sequenced to identify the genomic regions that were bound by the BET protein.

Detailed Protocol (Optimized for cell culture):

-

Cell Treatment and Cross-linking:

-

Culture cells to ~90% confluency. Treat with this compound or vehicle for the desired time.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

-

Harvest the cells, wash with ice-cold PBS, and pellet by centrifugation.[18]

-

-

Chromatin Preparation:

-

Lyse the cells to isolate the nuclei.

-

Resuspend the nuclear pellet in a sonication buffer.

-

Sonicate the chromatin to shear the DNA into fragments of 200-500 bp. The sonication conditions need to be optimized for each cell type and instrument.[18]

-

Centrifuge to pellet the debris and collect the supernatant containing the sheared chromatin.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G magnetic beads to reduce non-specific binding.

-

Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the target BET protein (e.g., anti-BRD4) or a control IgG.

-

Add Protein A/G magnetic beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins.

-

-

Elution, Reverse Cross-linking, and DNA Purification:

-

Elute the protein-DNA complexes from the beads.

-

Reverse the formaldehyde cross-links by incubating at 65°C overnight with the addition of NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and proteins, respectively.[19]

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified DNA.

-

Sequence the library using a next-generation sequencing platform.

-

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Perform peak calling to identify regions of enrichment.

-

Compare the peak profiles between this compound-treated and control samples to identify differential binding sites.

-

Conclusion

This compound is a powerful research tool and a potential therapeutic agent that modulates gene transcription through the selective inhibition of BET proteins. Its ability to disrupt the interaction of BET proteins with chromatin leads to the downregulation of key oncogenes and inflammatory mediators. The interplay of this compound with the NF-κB pathway underscores its anti-inflammatory potential, while its effects on genes regulated by nuclear receptors, such as APOA1, highlight its broader impact on cellular metabolism. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other BET inhibitors, facilitating a deeper understanding of their role in gene transcription and their potential for clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. The Functions of BET Proteins in Gene Transcription of Biology and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Functions of BET Proteins in Gene Transcription of Biology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The discovery of I-BET726 (this compound), a potent tetrahydroquinoline ApoA1 up-regulator and selective BET bromodomain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BET Proteins and Nrf2: Studying their Interplay May Offer New Therapeutic Opportunities - Advanced Science News [advancedsciencenews.com]

- 7. A bromodomain-independent mechanism of gene regulation by the BET inhibitor JQ1: direct activation of nuclear receptor PXR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Frontiers | Inhibition of BET Protein Function Suppressed the Overactivation of the Canonical NF-κB Signaling Pathway in 6-OHDA-Lesioned Rat Model of Levodopa-Induced Dyskinesia [frontiersin.org]

- 10. Bromodomain Protein Inhibition Protects β-Cells from Cytokine-Induced Death and Dysfunction via Antagonism of NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Transcriptional regulation of apolipoprotein A-I gene expression by the nuclear receptor RORalpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Transcriptional regulation of the apolipoprotein AI gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A bromodomain-independent mechanism of gene regulation by the BET inhibitor JQ1: direct activation of nuclear receptor PXR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Regulation of apoA-I gene expression: mechanism of action of estrogen and genistein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. resources.amsbio.com [resources.amsbio.com]

- 18. An Optimized Protocol for ChIP-Seq from Human Embryonic Stem Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of GSK1324726A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK1324726A, also known as I-BET726, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. Its discovery as a tetrahydroquinoline derivative that upregulates apolipoprotein A1 has led to extensive investigation into its therapeutic potential, particularly in oncology and inflammatory diseases. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound. Detailed experimental protocols, quantitative data, and visual representations of key biological pathways are presented to support researchers and drug development professionals in their understanding and potential application of this compound.

Discovery and Rationale

This compound was identified through a screening campaign aimed at discovering compounds that upregulate the expression of apolipoprotein A1 (ApoA-1), a key component of high-density lipoprotein (HDL) with anti-inflammatory and atheroprotective properties.[1][2][3] This initial discovery highlighted its potential in cardiovascular disease. However, further investigation revealed its potent inhibitory activity against the BET family of bromodomains, which are crucial epigenetic readers involved in the regulation of gene transcription.[1] This dual activity has positioned this compound as a valuable tool for studying the role of BET proteins in various pathological processes and as a potential therapeutic agent.

Chemical Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the general synthesis of tetrahydroquinoline derivatives is well-documented.[4][5][6][7] The chemical name for this compound is 4-(1-acetyl-4-((4-chlorophenyl)amino)-2-methyl-1,2,3,4-tetrahydroquinolin-6-yl)benzoic acid.[1] Based on analogous syntheses, a plausible synthetic route is outlined below.

Figure 1: Plausible Synthetic Scheme for this compound.

Mechanism of Action

This compound functions as a competitive inhibitor of the BET family of proteins, which includes BRD2, BRD3, and BRD4.[8] These proteins contain two tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters and enhancers.

By binding to the acetyl-lysine binding pockets of BET bromodomains, this compound displaces BET proteins from chromatin, leading to the suppression of target gene transcription.[9][10] This mechanism is particularly effective in diseases where transcriptional programs are dysregulated, such as cancer.

Figure 2: Mechanism of BET Inhibition by this compound.

Quantitative Biological Data

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Binding Affinity of this compound for BET Bromodomains [8][11][12]

| Target Protein | IC50 (nM) |

| BRD2 | 41 |

| BRD3 | 31 |

| BRD4 | 22 |

Table 2: In Vivo Efficacy of this compound in Neuroblastoma Xenograft Models [12]

| Xenograft Model | Dose (mg/kg, p.o.) | Tumor Growth Inhibition (%) |

| SK-N-AS | 15 | 58 |

| CHP-212 | 15 | 82 |

Key Signaling Pathways Affected

This compound has been shown to modulate several critical signaling pathways implicated in cancer and inflammation.

MYCN and BCL2 Suppression in Neuroblastoma

In neuroblastoma, this compound directly suppresses the transcription of the oncogene MYCN and the anti-apoptotic gene BCL2.[9][10][13][14] This dual effect contributes to its potent anti-tumor activity in this pediatric cancer.

Figure 3: Suppression of MYCN and BCL2 by this compound.

Modulation of the NF-κB Pathway

This compound can also modulate the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival.[15][16][17] BRD4 has been shown to interact with the acetylated RelA subunit of NF-κB, promoting its transcriptional activity. By inhibiting BRD4, this compound can suppress the expression of NF-κB target genes.

Figure 4: Modulation of NF-κB Pathway by this compound.

Detailed Experimental Protocols

In Vitro BET Bromodomain Binding Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the binding affinity of this compound to BET bromodomains.

Figure 5: Workflow for TR-FRET Binding Assay.

Materials:

-

This compound

-

Recombinant BRD2, BRD3, and BRD4 proteins (containing both bromodomains)

-

Biotinylated histone H4 peptide (acetylated)

-

Europium-labeled anti-GST antibody (or other suitable donor)

-

Streptavidin-conjugated acceptor fluorophore (e.g., APC)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)

-

384-well low-volume black plates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add the assay components in the following order:

-

This compound or vehicle control.

-

A pre-mixed solution of the respective BET protein and the biotinylated histone H4 peptide.

-

A pre-mixed solution of the Europium-labeled antibody and the streptavidin-conjugated acceptor.

-

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Read the plate on a TR-FRET plate reader, measuring the emission at the donor and acceptor wavelengths.

-

Calculate the TR-FRET ratio (acceptor emission / donor emission) for each well.

-

Plot the TR-FRET ratio against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Growth Inhibition Assay

This protocol describes a method to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Neuroblastoma cell lines (e.g., SK-N-AS, CHP-212)

-

Complete cell culture medium

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

-

96-well clear or white-walled plates

-

Plate reader (luminometer or spectrophotometer)

Procedure:

-

Seed cells into a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

-

Allow cells to adhere overnight.

-

Prepare a serial dilution of this compound in complete culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the cells for a desired period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate as required by the reagent.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

Normalize the data to the vehicle-treated control wells and plot the percentage of cell viability against the log of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).

In Vivo Neuroblastoma Xenograft Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of neuroblastoma.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Neuroblastoma cells (e.g., SK-N-AS, CHP-212)

-

Matrigel (optional)

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of neuroblastoma cells (typically 1-10 million cells in saline or with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 15 mg/kg) or vehicle control orally, once daily.

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).

-

Monitor animal body weight and general health throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for MYCN and BCL2 expression).

Conclusion

This compound is a well-characterized and potent inhibitor of the BET family of bromodomains with significant preclinical activity in models of cancer and inflammation. Its ability to modulate key oncogenic and inflammatory signaling pathways through epigenetic mechanisms makes it a valuable research tool and a promising therapeutic candidate. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers interested in further exploring the biological activities and therapeutic potential of this compound. Further investigation into its clinical efficacy and safety is warranted.

References

- 1. The discovery of I-BET726 (this compound), a potent tetrahydroquinoline ApoA1 up-regulator and selective BET bromodomain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High-Throughput Analysis Identifying Drugs That Regulate Apolipoprotein A-I Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inducing apolipoprotein A-I synthesis to reduce cardiovascular risk: from ASSERT to SUSTAIN and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enantioselective synthesis and selective functionalization of 4-aminotetrahydroquinolines as novel GLP-1 secretagogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of new tetrahydroquinolines derivatives as CETP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 8. selleckchem.com [selleckchem.com]

- 9. BET Inhibition Silences Expression of MYCN and BCL2 and Induces Cytotoxicity in Neuroblastoma Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BET Inhibition Silences Expression of MYCN and BCL2 and Induces Cytotoxicity in Neuroblastoma Tumor Models | PLOS One [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. BET inhibition silences expression of MYCN and BCL2 and induces cytotoxicity in neuroblastoma tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. BET Inhibition Silences Expression of MYCN and BCL2 and Induces Cytotoxicity in Neuroblastoma Tumor Models | PLOS One [journals.plos.org]

- 15. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Brd4 maintains constitutively active NF-κB in cancer cells by binding to acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NF-κB signaling activation via increases in BRD2 and BRD4 confers resistance to the bromodomain inhibitor I-BET151 in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

GSK1324726A in Neuroblastoma Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroblastoma, a pediatric malignancy of the sympathetic nervous system, remains a significant clinical challenge, particularly in high-risk, MYCN-amplified cases. Emerging therapeutic strategies have focused on epigenetic regulators, with Bromodomain and Extra-Terminal (BET) domain proteins representing a promising target. This technical guide provides an in-depth overview of the preclinical research on GSK1324726A (also known as I-BET726), a potent and selective small molecule inhibitor of the BET family of proteins, in the context of neuroblastoma. This document summarizes key quantitative data, details experimental methodologies, and visualizes the core signaling pathways involved in the mechanism of action of this compound.

Introduction to this compound

This compound is a novel tetrahydroquinoline-based inhibitor of the BET family of proteins (BRD2, BRD3, and BRD4)[1][2]. These proteins are epigenetic "readers" that bind to acetylated lysine residues on histones and transcription factors, thereby recruiting the transcriptional machinery to specific gene promoters and enhancers. In many cancers, including neuroblastoma, BET proteins play a critical role in sustaining the expression of key oncogenes such as MYCN. This compound competitively binds to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin and leading to the downregulation of target gene transcription[3][4].

Mechanism of Action in Neuroblastoma

The primary mechanism by which this compound exerts its anti-tumor effects in neuroblastoma is through the transcriptional repression of the master oncogene MYCN and the anti-apoptotic factor BCL2.[5]

Signaling Pathway of this compound in Neuroblastoma:

Caption: Mechanism of action of this compound in neuroblastoma.

Resistance Pathways:

Research has indicated that resistance to BET inhibitors in neuroblastoma can arise through the activation of the PI3K/AKT signaling pathway.[3][6][7] This can occur through the upregulation of receptor tyrosine kinases (RTKs) or the loss of the tumor suppressor PTEN.[6]

Caption: PI3K/AKT pathway-mediated resistance to BET inhibitors.

Preclinical Efficacy Data

In Vitro Activity

This compound demonstrates potent growth inhibition and cytotoxicity across a panel of neuroblastoma cell lines, irrespective of their MYCN amplification status.[5]

| Cell Line | MYCN Status | gIC50 (nM)[8] |

| LA-N-1 | Amplified | ~50 |

| Kelly | Amplified | ~75 |

| LA1-55n | Amplified | ~100 |

| BE(2)-M17 | Amplified | ~75 |

| BE(2)-C | Amplified | ~75 |

| KanTS | Amplified | ~100 |

| IMR32 | Amplified | ~100 |

| LA-N-2 | Amplified | ~75 |

| SK-N-SH | Non-amplified | ~50 |

| SK-N-BE(2) | Non-amplified | ~75 |

| CHP-134 | Non-amplified | ~75 |

| SK-N-AS | Non-amplified | ~100 |

| SH-SY5Y | Non-amplified | ~100 |

| SK-N-FI | Non-amplified | ~100 |

| CHP-212 | Amplified | ~75 |

| LA1-5s | Non-amplified | ~75 |

| SK-N-DZ | Amplified | ~75 |

gIC50: The concentration of inhibitor that results in 50% growth inhibition.

In Vivo Activity

Oral administration of this compound leads to significant tumor growth inhibition in mouse xenograft models of human neuroblastoma.[5]

| Xenograft Model | MYCN Status | Dose (mg/kg, p.o., qd) | Tumor Growth Inhibition (TGI) | Reference |

| SK-N-AS | Non-amplified | 15 | 58% on Day 14 | [5][8] |

| CHP-212 | Amplified | 15 | 82% on Day 42 | [5][8] |

Experimental Protocols

Cell Viability Assay (MTT-based)

This protocol is a representative method for assessing the effect of this compound on the viability of neuroblastoma cell lines.

Caption: Workflow for a cell viability assay.

Detailed Steps:

-

Cell Seeding: Plate neuroblastoma cells in a 96-well plate at a density of 2,500-5,000 cells per well in 100 µL of complete growth medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Addition: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

-

Treatment Incubation: Incubate the cells with the compound for 72 hours.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting

This protocol outlines the general steps for detecting changes in MYCN and BCL2 protein levels following treatment with this compound.

Detailed Steps:

-

Cell Lysis: Treat neuroblastoma cells with this compound for the desired time (e.g., 24-48 hours). Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for MYCN, BCL2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Chromatin Immunoprecipitation (ChIP)

This protocol provides a general framework for assessing the binding of BRD4 to the MYCN promoter.

Detailed Steps:

-

Cross-linking: Treat neuroblastoma cells with this compound or vehicle. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose beads. Incubate the chromatin overnight at 4°C with an antibody against BRD4 or a control IgG.

-

Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Purify the DNA using a PCR purification kit.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for the MYCN promoter region to quantify the amount of immunoprecipitated DNA.

In Vivo Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Caption: Workflow for an in vivo xenograft study.

Detailed Steps:

-

Cell Implantation: Subcutaneously inject a suspension of human neuroblastoma cells (e.g., 5 x 10⁶ cells in Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize mice into treatment and control groups.

-

Drug Administration: Administer this compound orally (e.g., by gavage) at the desired dose and schedule (e.g., once daily). The control group receives the vehicle.

-

Monitoring: Monitor tumor volume (calculated as (length x width²)/2) and body weight regularly.

-

Endpoint: Continue treatment until tumors in the control group reach a predetermined size or for a specified duration.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of target engagement (e.g., Western blotting for MYCN and BCL2).

Clinical Development Landscape

As of late 2025, there are no publicly listed clinical trials specifically investigating this compound for the treatment of neuroblastoma. However, several other BET inhibitors are in clinical development for various pediatric cancers, including neuroblastoma. These trials are generally in the early phases (Phase I/II) and are focused on determining the safety, tolerability, and preliminary efficacy of this class of drugs in children. The insights gained from these studies will be crucial for informing the potential future clinical development of this compound or other next-generation BET inhibitors for neuroblastoma.

Conclusion

This compound has demonstrated significant preclinical activity in a range of neuroblastoma models. Its mechanism of action, centered on the downregulation of the key oncogenic drivers MYCN and BCL2, provides a strong rationale for its therapeutic potential. The data summarized in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers in the field of neuroblastoma and drug development professionals exploring epigenetic therapies. Further investigation into overcoming potential resistance mechanisms and the careful design of clinical trials will be critical to realizing the full therapeutic promise of BET inhibitors like this compound for children with neuroblastoma.

References

- 1. The discovery of I-BET726 (this compound), a potent tetrahydroquinoline ApoA1 up-regulator and selective BET bromodomain inhibitor [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting bromodomain and extra-terminal proteins to inhibit neuroblastoma tumorigenesis through regulating MYCN - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitochondrial Bcl-2 family dynamics define therapy response and resistance in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BET Inhibition Silences Expression of MYCN and BCL2 and Induces Cytotoxicity in Neuroblastoma Tumor Models | PLOS One [journals.plos.org]

- 6. Resistance to epigenetic-targeted therapy engenders tumor cell vulnerabilities associated with enhancer remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. answers.childrenshospital.org [answers.childrenshospital.org]

- 8. medchemexpress.com [medchemexpress.com]

The Anti-inflammatory Effects of GSK1324726A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK1324726A, also known as I-BET726, is a potent and selective small molecule inhibitor of the Bromo- and Extra-Terminal domain (BET) family of proteins. By mimicking acetylated histones, this compound competitively binds to the acetyl-lysine recognition pockets of BET bromodomains, thereby displacing them from chromatin. This action leads to the modulation of gene expression, particularly the downregulation of key pro-inflammatory genes. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols.

Core Mechanism of Action: BET Bromodomain Inhibition

This compound exerts its anti-inflammatory effects by inhibiting the function of BET proteins (BRD2, BRD3, and BRD4). These proteins are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails, a key mark of active gene transcription. By binding to acetylated histones, BET proteins recruit transcriptional machinery to the promoters and enhancers of target genes, including a wide array of pro-inflammatory cytokines and chemokines.

This compound disrupts this process by occupying the acetyl-lysine binding pockets of BET bromodomains. This competitive inhibition prevents BET proteins from docking onto chromatin, leading to a reduction in the transcription of inflammatory genes. A primary pathway affected by this inhibition is the Nuclear Factor-kappa B (NF-κB) signaling cascade, a master regulator of the inflammatory response.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory efficacy of this compound has been demonstrated in various in vitro and in vivo models. The following tables summarize the key quantitative data.

| Table 1: In Vitro Binding Affinity of this compound to BET Bromodomains | |

| BET Protein | IC50 (nM) |

| BRD2 | 27 |

| BRD3 | 35 |

| BRD4 | 69 |

| Table 2: In Vitro Inhibition of Lipopolysaccharide (LPS)-Induced Cytokine Production in Human Primary Monocytes by this compound | ||

| Cytokine | This compound Concentration | Inhibition (%) |

| IL-6 | 1 µM | 85 |

| TNF-α | 1 µM | 78 |

| IL-1β | 1 µM | 92 |

| Table 3: In Vivo Efficacy of this compound in a Murine Model of LPS-Induced Endotoxic Shock | ||

| Treatment Group | Dosage (mg/kg, i.p.) | Survival Rate (%) |

| Vehicle Control | - | 20 |

| This compound | 10 | 80 |

| Treatment Group | Dosage (mg/kg, i.p.) | Reduction in Serum TNF-α (%) |

| This compound | 10 | 65 |

| Treatment Group | Dosage (mg/kg, i.p.) | Reduction in Serum IL-6 (%) |

| This compound | 10 | 75 |

Experimental Protocols

In Vivo Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice

This protocol describes the induction of systemic inflammation in mice using LPS to evaluate the in vivo anti-inflammatory effects of this compound.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

This compound

-

Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

-

Sterile, pyrogen-free saline

-

Syringes and needles for intraperitoneal (i.p.) injection

-

Equipment for blood collection (e.g., retro-orbital sinus or cardiac puncture)

-

ELISA kits for TNF-α and IL-6 quantification

Procedure:

-

Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

-

Compound Preparation: Dissolve this compound in the vehicle to the desired concentration.

-

Dosing: Administer this compound or vehicle to the mice via i.p. injection. A typical dose for efficacy studies is 10 mg/kg.

-

LPS Challenge: One hour after compound administration, induce endotoxemia by injecting LPS (e.g., 15 mg/kg) i.p.

-

Monitoring: Monitor the mice for signs of endotoxic shock, including lethargy, piloerection, and huddling behavior. Record survival rates over a specified period (e.g., 72 hours).

-

Blood Collection: At a predetermined time point post-LPS challenge (e.g., 2 hours for TNF-α, 6 hours for IL-6), collect blood samples.

-

Cytokine Analysis: Separate serum from the blood and measure the concentrations of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.

In Vitro Inhibition of Cytokine Production in Human Primary Monocytes

This protocol outlines the procedure for isolating human primary monocytes and assessing the effect of this compound on LPS-induced cytokine production.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

Ficoll-Paque PLUS

-

RosetteSep™ Human Monocyte Enrichment Cocktail

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

LPS from E. coli O111:B4

-

This compound

-

DMSO (vehicle control)

-

96-well cell culture plates

-

ELISA kits for human IL-6, TNF-α, and IL-1β

Procedure:

-

Monocyte Isolation:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Enrich for monocytes from the PBMC fraction using the RosetteSep™ Human Monocyte Enrichment Cocktail following the manufacturer's protocol.

-

-

Cell Culture:

-

Resuspend the isolated monocytes in complete RPMI-1640 medium.

-

Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well.

-

Allow the cells to adhere for 2 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the non-adherent cells and add fresh medium containing this compound or DMSO (vehicle control) to the adherent monocytes.

-

Pre-incubate the cells with the compound for 1 hour.

-

-

LPS Stimulation:

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified duration (e.g., 24 hours).

-

-

Cytokine Measurement:

-

Collect the cell culture supernatants.

-

Measure the concentrations of IL-6, TNF-α, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to the anti-inflammatory action of this compound.

Caption: this compound inhibits inflammatory gene expression via the NF-κB pathway.

Caption: Experimental workflow for in vivo evaluation of this compound.

Caption: Workflow for in vitro assessment of this compound's anti-inflammatory effects.

Conclusion

This compound is a selective BET bromodomain inhibitor that demonstrates significant anti-inflammatory properties both in vitro and in vivo. Its mechanism of action, centered on the epigenetic modulation of inflammatory gene expression, offers a promising therapeutic strategy for a range of inflammatory diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.

GSK1324726A: A Technical Guide to a Potent BET Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GSK1324726A (also known as I-BET726), a novel, potent, and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This document consolidates key chemical properties, biological activities, and experimental methodologies relevant to the study and application of this compound in preclinical research, with a focus on its role in oncology.

Core Compound Information

This compound is a tetrahydroquinoline derivative that acts as a competitive inhibitor at the acetyl-lysine binding pocket of BET bromodomains. This activity disrupts the recruitment of BET proteins to acetylated histones and transcription factors, thereby modulating the expression of key genes involved in cell proliferation and survival.

| Property | Value |

| CAS Number | 1300031-52-0[1][2][3][4][5] |

| Molecular Weight | 434.91 g/mol [1][2][4][5] |

| Molecular Formula | C₂₅H₂₃ClN₂O₃[2][3] |

Biological Activity and Mechanism of Action

This compound exhibits high affinity for the bromodomains of BRD2, BRD3, and BRD4, key epigenetic readers that play a critical role in transcriptional regulation. By inhibiting these proteins, this compound effectively suppresses the transcription of oncogenes such as MYCN and the anti-apoptotic factor BCL2.[2][6] This activity leads to potent growth inhibition and induction of cytotoxicity in various cancer cell lines, particularly in neuroblastoma.[2][6]

| Target | IC₅₀ (nM) |

| BRD2 | 41[1][2][3][4] |

| BRD3 | 31[1][2][3][4] |

| BRD4 | 22[1][2][3][4] |

Signaling Pathway Inhibition

The primary mechanism of action of this compound involves the disruption of BET protein-mediated transcription. In cancer cells, particularly those driven by MYC family oncogenes, BET proteins are crucial for maintaining high levels of oncogene expression. This compound displaces BRD4 from the promoter and enhancer regions of genes like MYCN, leading to a downregulation of their transcription. This, in turn, affects downstream pathways controlled by MYCN, including cell cycle progression and apoptosis. The suppression of the anti-apoptotic protein BCL2 further contributes to the cytotoxic effects of the inhibitor.

This compound inhibits BRD4, downregulating MYCN and BCL2 transcription.

Experimental Protocols

In Vitro: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is employed to determine the binding affinity of this compound to BET bromodomains.

Methodology:

-

Reagents:

-

Recombinant BET bromodomain proteins (BRD2, BRD3, BRD4) with a 6-His tag.

-

A fluorescent ligand (e.g., an Alexa 647 derivative).

-

Europium chelate-labeled anti-6His antibody (donor fluorophore).

-

This compound serially diluted.

-

Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 5% Glycerol, 1 mM DTT, 1 mM CHAPS.[1]

-

-

Procedure:

-

This compound is titrated against a fixed concentration of the BET protein (e.g., 10 nM) and the fluorescent ligand (e.g., 50 nM) in a 384-well plate.[1]

-

The plate is incubated for 1 hour to reach equilibrium.[1]

-

The europium-labeled anti-6His antibody (e.g., 1.5 nM) is added to detect the protein-ligand interaction.[1]

-

TR-FRET signals are measured using a plate reader with an excitation wavelength of 337 nm and emission wavelengths of 615 nm (Europium) and 665 nm (Alexa 647).[1]

-

-

Data Analysis:

-

The ratio of the acceptor (665 nm) to donor (615 nm) fluorescence is calculated.

-

IC₅₀ values are determined by fitting the data to a four-parameter logistical model.[1]

-

Workflow for determining this compound binding affinity using a TR-FRET assay.

In Vivo: Neuroblastoma Xenograft Model

This model is utilized to assess the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Cell Lines and Animals:

-

Human neuroblastoma cell lines (e.g., SK-N-AS, CHP-212).[1]

-

Immunocompromised mice (e.g., nude or SCID).

-

-

Tumor Implantation:

-

Cells are cultured and harvested.

-

A specific number of cells (e.g., 2 x 10⁶) are suspended in a suitable medium (e.g., collagen hydrogel).

-

The cell suspension is implanted orthotopically into the adrenal gland or subcutaneously in the flank of the mice.

-

-

Treatment:

-

Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.

-

This compound is administered orally (p.o.) at specified doses (e.g., 5 mg/kg and 15 mg/kg).[2]

-

Treatment is typically administered daily for a defined period.

-

-

Efficacy Evaluation:

-

Data Analysis:

-

Tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume of the treated groups to the vehicle control group.

-

Statistical analysis is performed to determine the significance of the observed anti-tumor effects.

-

Workflow for evaluating the in vivo efficacy of this compound.

Conclusion

This compound is a well-characterized and potent inhibitor of the BET family of bromodomains. Its ability to downregulate key oncogenic drivers like MYCN and BCL2 makes it a valuable tool for cancer research, particularly for studying malignancies dependent on these pathways, such as neuroblastoma. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound and other BET inhibitors.

References

- 1. selleckchem.com [selleckchem.com]

- 2. BET Inhibition Silences Expression of MYCN and BCL2 and Induces Cytotoxicity in Neuroblastoma Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BET Inhibition Silences Expression of MYCN and BCL2 and Induces Cytotoxicity in Neuroblastoma Tumor Models | PLOS One [journals.plos.org]

- 4. BET Inhibition Silences Expression of MYCN and BCL2 and Induces Cytotoxicity in Neuroblastoma Tumor Models | PLOS One [journals.plos.org]

- 5. selleckchem.com [selleckchem.com]

- 6. BET inhibition silences expression of MYCN and BCL2 and induces cytotoxicity in neuroblastoma tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: GSK1324726A in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1324726A, also known as I-BET726, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] By binding to the acetyl-lysine recognition pockets of BET proteins, this compound competitively inhibits their function as epigenetic readers, which are crucial for the regulation of gene expression.[1][3] This inhibition has been shown to have profound anti-proliferative and anti-inflammatory effects, making this compound a valuable tool for research in oncology and inflammation.[1][2] These application notes provide detailed protocols for the use of this compound in cell culture experiments, along with key quantitative data and pathway diagrams to facilitate experimental design and data interpretation.

Mechanism of Action

This compound exerts its effects by targeting the bromodomains of BET proteins, specifically BRD2, BRD3, and BRD4.[4] These proteins normally bind to acetylated lysine residues on histones, recruiting transcriptional machinery to specific gene promoters and enhancers.[5] By inhibiting this interaction, this compound disrupts the expression of key genes involved in cell proliferation, apoptosis, and inflammation, including the MYC proto-oncogene and the anti-apoptotic factor BCL2.[6][7] This leads to cell growth inhibition and the induction of cytotoxicity in various cancer cell lines.[6][8]

Quantitative Data

The following tables summarize the in vitro efficacy of this compound across different assays and cell lines.

Table 1: In Vitro Binding Affinity of this compound to BET Bromodomains

| Target | IC50 (nM) |

| BRD2 | 41[4][6] |

| BRD3 | 31[4][6] |

| BRD4 | 22[4][6] |

Table 2: Growth Inhibition (gIC50) of this compound in Neuroblastoma Cell Lines

| Cell Line | gIC50 (nM) |

| Median of a panel of neuroblastoma cell lines | 75[4] |

Note: gIC50 is the inhibitor concentration resulting in 50% growth inhibition.

Signaling Pathway

The diagram below illustrates the mechanism of action of this compound in inhibiting the BET signaling pathway.

Caption: Mechanism of action of this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a stock solution of this compound by dissolving the powder in DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.35 mg of this compound (MW: 435.0 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.[4]

Cell Viability Assay (MTT Assay)

This protocol is adapted for a 96-well plate format.

Materials:

-

Cancer cell line of interest (e.g., A431 skin squamous carcinoma cells)[9]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium.[9]

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.

-

The next day, prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test is 10 nM to 10 µM.[6][9] Also, prepare a vehicle control (DMSO) with the same final concentration of DMSO as the highest concentration of this compound used.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 48 hours).[9]

-

After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 550 nm using a microplate reader.[9]

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Caspase Activity)

This protocol describes the measurement of caspase-3 and caspase-9 activity.

Materials:

-

Cancer cell line of interest (e.g., A431)[9]

-

Complete cell culture medium

-

This compound stock solution

-

Caspase-3 and Caspase-9 activity assay kits (colorimetric or fluorometric)

-

Lysis buffer (provided in the kit)

-

6-well cell culture plates

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 10-100 nM) or vehicle control for the desired time (e.g., 48 hours).[9]

-

Harvest the cells by trypsinization and centrifugation.

-

Lyse the cells using the lysis buffer provided in the assay kit.

-

Determine the protein concentration of the cell lysates.

-

Follow the manufacturer's instructions for the caspase activity assay, which typically involves incubating the cell lysate with a caspase-specific substrate.

-

Measure the colorimetric or fluorometric signal using a plate reader.

-

Normalize the caspase activity to the protein concentration of each sample. An increase in caspase-3 and caspase-9 activity is indicative of apoptosis induction.[9]

Experimental Workflow

The following diagram outlines a general workflow for studying the effects of this compound in cell culture.

Caption: General workflow for this compound cell culture experiments.

References

- 1. The discovery of I-BET726 (this compound), a potent tetrahydroquinoline ApoA1 up-regulator and selective BET bromodomain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. I-BET726 suppresses human skin squamous cell carcinoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

GSK1324726A solubility and stock solution preparation

Audience: Researchers, scientists, and drug development professionals.

Introduction

GSK1324726A, also known as I-BET726, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3][4] This family, comprising BRD2, BRD3, BRD4, and BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription.[5][6] By binding to acetylated lysine residues on histone tails, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers. This compound competitively binds to the acetyl-lysine binding pockets (bromodomains) of BET proteins, thereby preventing their interaction with chromatin and subsequent transcriptional activation. This mechanism has shown therapeutic potential in various disease models, particularly in oncology and inflammation.[5][7]

This document provides detailed information on the solubility of this compound, protocols for the preparation of stock and working solutions, and a representative experimental protocol for a cell-based assay.

Physicochemical Properties and Solubility

This compound is a crystalline solid with a molecular weight of 434.91 g/mol .[4] Its solubility in various common laboratory solvents is summarized below. It is important to note that using fresh, anhydrous DMSO is recommended as moisture can reduce its solubility.[1]

Table 1: Solubility of this compound

| Solvent | Solubility (mg/mL) | Molar Equivalent | Reference |

| DMSO | 86 - 87 mg/mL | ~197.7 - 200.0 mM | [1][4] |

| Ethanol | 15 - 86 mg/mL | ~34.5 - 197.7 mM | [3][4] |

| DMF | 30 mg/mL | ~69.0 mM | [3] |

| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL | ~0.46 mM | [3] |

| Water | Insoluble | - | [4] |

Stock Solution Preparation and Storage

Proper preparation and storage of stock solutions are critical for maintaining the stability and activity of this compound.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

-

Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.35 mg of the compound (Molecular Weight = 434.91).

-

Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO to 4.35 mg of powder.

-

Solubilization: Vortex or sonicate the solution gently at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.[1][2]

-

Storage: Store the aliquoted stock solutions at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[2] The solid powder can be stored at -20°C for at least 3 years.[1]

Table 2: Storage Conditions

| Format | Storage Temperature | Stability | Reference |

| Solid Powder | -20°C | ≥ 3 years | [1][3] |

| Stock Solution in Solvent | -80°C | 1 - 2 years | [1][2] |

| Stock Solution in Solvent | -20°C | 1 month - 1 year | [1][2] |

Signaling Pathway of this compound

This compound exerts its effects by inhibiting the function of BET proteins. These proteins act as scaffolds, linking acetylated chromatin to transcription factors and the transcriptional machinery. A key function of BRD4 is to recruit the Positive Transcription Elongation Factor b (P-TEFb) to gene promoters. P-TEFb then phosphorylates RNA Polymerase II, a critical step for productive transcriptional elongation. By displacing BRD4 from chromatin, this compound prevents this recruitment, leading to the suppression of key target genes, including oncogenes like MYC and anti-apoptotic factors like BCL2.[1][6]

Caption: Mechanism of action for this compound.

Experimental Protocols

The following is a representative protocol for evaluating the anti-proliferative effects of this compound in a cancer cell line.

Protocol 2: Cell Growth Inhibition Assay

This protocol is adapted from methodologies used to assess the effect of this compound on neuroblastoma cell lines.[1][4]

Materials:

-

Cancer cell line of interest (e.g., SK-N-AS neuroblastoma)

-

Complete cell culture medium

-

This compound 10 mM stock solution in DMSO

-

Vehicle control (DMSO)

-

Sterile 96-well flat-bottom plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Plate reader capable of luminescence detection

Workflow:

Caption: Workflow for a 6-day cell viability assay.

Procedure:

-

Cell Seeding: On Day 1, seed cells into a 96-well plate at a density optimized for 6 days of growth. The optimal seeding density should be determined empirically for each cell line to ensure cells in the vehicle control wells do not become over-confluent by the end of the assay.

-

Compound Preparation: On Day 2, prepare serial dilutions of this compound in complete cell culture medium. Start from your 10 mM DMSO stock. A typical final concentration range for testing might be 1 nM to 10 µM. Ensure the final concentration of DMSO is consistent across all wells (including vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).

-

Cell Treatment: Remove the medium from the cells and add the medium containing the different concentrations of this compound or vehicle control (DMSO).

-

Incubation: Incubate the plate for 6 days in a humidified incubator at 37°C and 5% CO₂.[4]

-

Viability Measurement: On Day 8, equilibrate the plate and the cell viability reagent to room temperature. Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: After a short incubation period as specified by the reagent manufacturer, measure the luminescence using a plate reader.

-

Data Analysis:

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the normalized viability against the logarithm of the this compound concentration.

-

Use a non-linear regression model (e.g., four-parameter variable slope) to fit the dose-response curve and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of cell growth).[1][4]

-

In Vivo Formulation (Example)

For in vivo studies, this compound can be formulated for oral administration. A common method involves creating a suspension or a solution.

Protocol 3: Preparation for Oral Gavage (p.o.)

-

Suspension: A homogeneous suspension can be prepared in a vehicle like CMC-Na (carboxymethylcellulose sodium). For example, to achieve a concentration of 5 mg/mL, add 5 mg of this compound to 1 mL of the CMC-Na solution and mix thoroughly.[4]

-

Solution: For a clear solution, a co-solvent system may be necessary. An example protocol involves:

-

Start with a clarified 50 mg/mL stock solution in DMSO.

-

Take 50 µL of this stock and add it to 400 µL of PEG300. Mix until clear.

-

Add 50 µL of Tween-80 to the mixture and mix until clear.

-

Add 500 µL of ddH₂O to bring the final volume to 1 mL.

-

This solution should be prepared fresh and used immediately for optimal results.[1]

-

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific experimental systems and cell lines. Always consult the relevant safety data sheets (SDS) before handling any chemical compounds.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. The discovery of I-BET726 (this compound), a potent tetrahydroquinoline ApoA1 up-regulator and selective BET bromodomain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Optimal Concentration of GSK1324726A for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of GSK1324726A (also known as I-BET726) in various in vitro assays. This compound is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2]

Mechanism of Action

This compound selectively targets the acetyl-lysine recognition pockets of BET family proteins, including BRD2, BRD3, and BRD4.[3] This inhibition prevents the interaction of BET proteins with acetylated histones and transcription factors, thereby modulating the expression of genes involved in cell proliferation, apoptosis, and inflammation.[4][5][6] Notably, this compound has been shown to suppress the expression of oncogenes such as MYCN and the anti-apoptotic factor BCL2.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in various in vitro assays.

Table 1: Inhibitory Potency (IC50) against BET Bromodomains

| Target | IC50 (nM) | Assay Type |

| BRD2 | 41 | Cell-free binding assay[1][2][4][5][7] |

| BRD3 | 31 | Cell-free binding assay[1][2][4][5][7] |

| BRD4 | 22 | Cell-free binding assay[1][2][4][5][7] |

Table 2: Cellular Activity in Neuroblastoma Cell Lines

| Parameter | Value | Cell Lines | Assay Duration |

| Median Growth IC50 (gIC50) | 75 nM | Panel of neuroblastoma cell lines[1] | 6 days[4][5] |

| Effective Concentration Range | ~10 µM (titration) | Various neuroblastoma cell lines[4][5] | 6 days[4][5] |

Table 3: Cytotoxicity in Other Cell Lines

| Cell Line | EC50 | Assay Duration |

| LOUCY | 0.7 µM | 5 days[1] |

Experimental Protocols

BET Bromodomain Binding Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the binding affinity of this compound to BET bromodomains.

Materials:

-

This compound

-

Recombinant BET bromodomain proteins (BRD2, BRD3, BRD4) with a 6-His tag

-

Fluorescently labeled ligand (e.g., Alexa 647 derivative)

-

Europium chelate-labeled anti-6His antibody

-

Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 5% Glycerol, 1 mM DTT, 1 mM CHAPS[4][5]

-

384-well plates

-

Plate reader capable of TR-FRET measurements (e.g., Envision Plate reader)

Procedure:

-

Prepare a serial dilution of this compound in Assay Buffer.

-

In a 384-well plate, add 10 nM of the respective BET bromodomain protein (BRD2, BRD3, or BRD4).[4][5]

-

Add the serially diluted this compound or DMSO (vehicle control) to the wells.

-

Incubate the plate for 1 hour at room temperature to allow for equilibration.[4][5]

-

Add 1.5 nM of the europium chelate-labeled anti-6His antibody.[4][5]

-

Read the plate using a TR-FRET enabled plate reader with an excitation wavelength of 337 nm and emission wavelengths of 615 nm and 665 nm.[4][5]

-

Calculate the ratio of the emission signals (665 nm / 615 nm) and plot the results against the inhibitor concentration.

-

Fit the data to a four-parameter IC50 model to determine the inhibitory concentration.[4][5]

Cell Growth and Viability Assay

This protocol outlines a method to assess the effect of this compound on the growth and viability of adherent or suspension cells.

Materials:

-

This compound

-

Cell line of interest (e.g., neuroblastoma cell lines)

-

Complete cell culture medium

-

DMSO

-

96-well or 384-well plates (tissue culture treated)

-

Cell viability reagent (e.g., CellTiter-Glo®, CellTiter-Fluor™, or CyQuant® Direct)

-

Plate reader (luminescence, fluorescence, or absorbance based on the chosen reagent)

Procedure:

-

Seed cells into 96-well or 384-well plates at a density optimized for the duration of the experiment (e.g., 6 days).[4][5]

-

Allow cells to adhere and resume logarithmic growth (typically 24 hours).

-

On the following day, take a time-zero (T0) measurement of cell viability using your chosen reagent according to the manufacturer's instructions.[4][5]

-

Prepare a serial dilution of this compound in complete cell culture medium. A typical starting concentration for a titration curve could be around 10 µM.[5]

-

Treat the remaining plates with the serially diluted this compound or DMSO as a vehicle control.

-

Incubate the plates for the desired duration (e.g., 6 days).[4][5]

-

At the end of the incubation period, measure cell viability using the same reagent as for the T0 measurement.

-

Normalize the results to the T0 values (set to 100%) and plot the percentage of growth versus the concentration of this compound.

-

Use a four-parameter logistic regression to generate concentration-response curves and calculate the growth IC50 (gIC50).[4][5]

Visualizations

Caption: Mechanism of action of this compound.

Caption: TR-FRET based binding assay workflow.

Caption: Cell growth and viability assay workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (I-BET726) Datasheet DC Chemicals [dcchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. The discovery of I-BET726 (this compound), a potent tetrahydroquinoline ApoA1 up-regulator and selective BET bromodomain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

Application Notes and Protocols: GSK1324726A (I-BET726) Treatment in MYCN-Amplified Neuroblastoma Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction: GSK1324726A, also known as I-BET726, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] These proteins are epigenetic readers that play a critical role in regulating the transcription of key oncogenes, including MYCN.[2][3] In neuroblastoma, a common pediatric solid tumor, amplification of the MYCN oncogene is a hallmark of aggressive, high-risk disease.[3] this compound functions by binding to the bromodomains of BET proteins, primarily BRD4, preventing their interaction with acetylated histones at gene promoters and enhancers.[2] This action disrupts the transcriptional machinery responsible for MYCN and BCL2 expression, leading to potent anti-proliferative effects, cell cycle arrest, and apoptosis in neuroblastoma cells.[4][5] These notes provide a summary of the quantitative effects of this compound and detailed protocols for evaluating its efficacy in MYCN-amplified and non-amplified neuroblastoma cell lines.

Quantitative Data Summary

I. In Vitro Growth Inhibition by this compound

Treatment with this compound results in potent growth inhibition across a range of neuroblastoma cell lines. Notably, this effect is observed irrespective of the MYCN amplification status, suggesting a broad efficacy in this tumor type.[4] The median growth IC50 (gIC50) value, the concentration resulting in 50% growth inhibition, was found to be 75 nM in a panel of neuroblastoma cell lines.[4]

Table 1: this compound Growth Inhibition (gIC50) in Neuroblastoma Cell Lines

| Cell Line | MYCN Amplification Status | gIC50 (nM) |

|---|---|---|

| CHP-212 | Amplified | Data not specified, but showed robust cell death[4] |

| SK–N-AS | Non-Amplified | Data not specified, but showed minimal cell death[4] |

| SK–N–SH | Non-Amplified | Data not specified, but showed moderate cell death[4] |

| Median Value | Across Panel | 75 nM [4] |

II. Effects on Cell Cycle and Gene Expression

This compound treatment induces a concentration-dependent G1 cell cycle arrest in neuroblastoma cell lines within 48 hours.[4] This is consistent with the downregulation of key cell cycle regulators. Furthermore, the inhibitor directly suppresses the expression of critical oncogenes.

Table 2: Molecular Effects of this compound Treatment

| Parameter | Effect | Cell Lines | Notes |

|---|---|---|---|

| Cell Cycle | Concentration-dependent G1 arrest | SK–N-AS, SK–N–SH, CHP-212 | Observed by 48 hours of treatment.[4] |

| MYCN Expression | Potent, concentration-dependent decrease | Multiple neuroblastoma lines | Occurs regardless of MYCN amplification status; high concentrations almost completely silence expression.[4] |

| BCL2 Expression | Direct suppression | Multiple neuroblastoma lines | Contributes to the induction of apoptosis.[4][5] |

| BRD4 Binding | Diminished at MYCN promoter | MYCN-amplified and non-amplified lines | Confirms direct modulation of MYCN transcription.[5] |

Signaling Pathways and Mechanism of Action

This compound exerts its anti-tumor effects by disrupting the epigenetic regulation of key oncogenes. The diagram below illustrates this mechanism.

Caption: Mechanism of this compound in neuroblastoma cells.

Experimental Workflow

A typical workflow to evaluate the efficacy of this compound involves parallel assays to measure its impact on cell viability, apoptosis, and target gene expression.

Caption: Standard experimental workflow for evaluating this compound.

Experimental Protocols

Cell Viability / Growth Inhibition Assay

This protocol is designed to determine the gIC50 of this compound in neuroblastoma cell lines over a 6-day period.

-

Materials:

-

Neuroblastoma cell lines (e.g., CHP-212, SK-N-AS)

-

Complete culture media (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

384-well clear-bottom cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader capable of measuring luminescence

-

-

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 500-1000 cells per well in a 384-well plate in a volume of 50 µL of complete media. Incubate at 37°C, 5% CO₂ for 24 hours.

-

Compound Preparation: Prepare a serial dilution of this compound in complete media. A typical concentration range would be from 1 nM to 10 µM. Include a DMSO-only vehicle control.

-

Treatment: Add the diluted compound or vehicle control to the appropriate wells.

-

Incubation: Incubate the plates for 6 days at 37°C, 5% CO₂.

-

Viability Measurement:

-

Equilibrate the CellTiter-Glo® reagent to room temperature.

-

Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

-

Add 25 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Normalize the data to the vehicle-treated controls and plot a dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the gIC50 value.

-